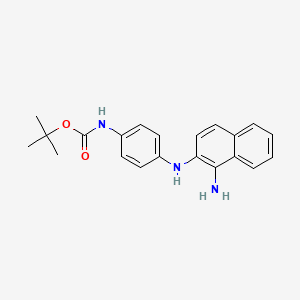

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate

Description

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a central phenyl ring, and a 1-aminonaphthalen-2-yl substituent. This compound is structurally characterized by its extended aromatic system (naphthalene core) and the presence of primary and secondary amino groups.

Properties

IUPAC Name |

tert-butyl N-[4-[(1-aminonaphthalen-2-yl)amino]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-21(2,3)26-20(25)24-16-11-9-15(10-12-16)23-18-13-8-14-6-4-5-7-17(14)19(18)22/h4-13,23H,22H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVYPUCPGHHLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate typically involves the reaction of 1-aminonaphthalen-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature .

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

Substitution: : Reagents like sodium nitrite and hydrochloric acid are used for diazotization reactions.

Major Products Formed

Oxidation: : Formation of quinone derivatives .

Reduction: : Production of amine derivatives .

Substitution: : Generation of diazo compounds .

Scientific Research Applications

Tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate: is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals , agrochemicals , and organic materials . Its applications extend to biological studies , where it is used as a probe to study protein interactions and enzyme activities .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors . The exact mechanism involves the binding of the carbamate group to the active sites of these targets, leading to modulation of biological processes .

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

Key Observations :

- The naphthalene group in the target compound introduces a bulky aromatic system, which may enhance π-π stacking interactions in biological targets compared to smaller substituents (e.g., benzo[d]oxazole in or sulfamoyl in ).

- Fluorine-containing analogs (e.g., 5p in ) often exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.

- Aminobenzyl derivatives (e.g., compound 42 in ) prioritize simplicity and high synthetic yields (78%), whereas the target compound’s naphthalene substituent may complicate synthesis.

Key Observations :

Biological Activity

Introduction

tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate, with the chemical formula and CAS number 55533-24-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article presents an overview of its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Properties

- Molecular Weight : 351.43 g/mol

- Boiling Point : Not specified

- Hydrogen Bond Donors : 3

- Hydrogen Bond Acceptors : 4

- Rotatable Bonds : 7

- Topological Polar Surface Area (TPSA) : 101.65 Ų

The compound's structure includes a tert-butyl group, which is known to influence its pharmacokinetic properties, including solubility and permeability.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity :

-

Neuroprotective Effects :

- In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid-beta peptides (Aβ), which are associated with neurodegeneration. The compound significantly improved cell viability in the presence of Aβ, suggesting a protective role against oxidative stress and inflammation .

- Anti-inflammatory Properties :

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of this compound in animal models:

- Alzheimer's Disease Models :

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound:

-

Neuroprotection in Alzheimer’s Disease :

- A study involving aged rats demonstrated that administration of this compound improved memory retention in maze tests compared to controls.

-

Cancer Therapeutics :

- Preliminary studies suggest potential anti-cancer properties, particularly through the inhibition of pathways associated with tumor growth and metastasis; however, further research is needed to validate these findings.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing tert-Butyl (4-((1-aminonaphthalen-2-yl)amino)phenyl)carbamate with high purity?

The synthesis typically involves coupling tert-butyl carbamate intermediates with functionalized aromatic amines. A general protocol includes:

- Step 1 : Activation of the carbamate group using Boc-protection chemistry (e.g., tert-butyl chloroformate).

- Step 2 : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 1-aminonaphthalene moiety .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity (verified by HPLC) .

Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity during coupling.

How can researchers verify the structural integrity of this compound after synthesis?

- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl groups (δ ~1.3 ppm for H), aromatic protons, and carbamate linkages.

- X-ray Crystallography : Resolves hydrogen-bonding networks and molecular packing, as demonstrated in structurally analogous carbamates .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., expected [M+H] for CHNO).

Discrepancies in spectral data may indicate incomplete deprotection or impurities .

What are the recommended storage conditions to maintain compound stability?

- Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carbamate group.

- Avoid prolonged exposure to strong acids/bases or oxidizing agents , which degrade the tert-butyl group .

- Monitor stability via periodic TLC or HPLC to detect decomposition (e.g., free amine formation) .

Advanced Research Questions

How can mechanistic insights be gained into reactions involving this compound?

- Kinetic Studies : Track reaction progress under varying temperatures/pH using in situ IR or NMR to identify rate-determining steps.

- Isotopic Labeling : Use N-labeled amines to probe electronic effects on coupling efficiency .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and intermediates, validated against crystallographic data (e.g., hydrogen-bonding motifs in crystal lattices) .

What analytical methods resolve contradictions in reported spectral or reactivity data?

- Multi-technique Cross-validation : Combine NMR, X-ray, and IR to resolve ambiguities (e.g., distinguishing regioisomers).

- Reaction Optimization : Systematically vary solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) to address yield discrepancies .

- Crystallographic Disorder Analysis : Refine X-ray data to account for dynamic structural fluctuations (e.g., tert-butyl group rotation) .

How can computational modeling predict the compound’s electronic properties for material science applications?

- DFT Calculations : Simulate HOMO/LUMO energies to assess redox activity. For example, the naphthalene moiety may enhance π-conjugation, influencing charge transport .

- Molecular Dynamics (MD) : Model interactions with solvents or polymers to guide applications in supramolecular assemblies .

- Validate with Experimental Data : Compare computed dipole moments with dielectric constant measurements .

What strategies mitigate challenges in detecting low-abundance intermediates during synthesis?

- LC-MS with Trapping : Use online solid-phase extraction to concentrate transient intermediates (e.g., Schiff base adducts).

- In Situ Raman Spectroscopy : Monitor real-time reaction dynamics in flow reactors .

- Isotope Dilution Assays : Spike reactions with C-labeled standards for quantitative MS analysis .

How can researchers address gaps in toxicological or ecological data for this compound?

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) .

- Daphnia magna Acute Toxicity : Assess EC values in aquatic organisms per OECD Guideline 202 .

- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight (e.g., EPI Suite™) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.